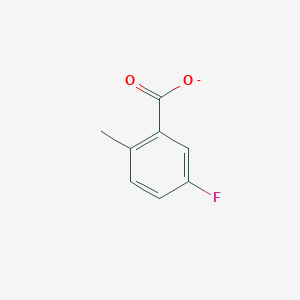![molecular formula C26H36O6 B14791493 [(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by several species of toads, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) . Bufotalin can be extracted from the skin parotoid glands of these toads and has been traditionally used in Chinese medicine for its therapeutic properties .
Métodos De Preparación
Bufotalin can be isolated from the skin and parotid venom glands of toads. The extraction process typically involves solvent extraction followed by chromatographic purification .
Análisis De Reacciones Químicas
Bufotalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of bufotalin are less commonly reported.
Common reagents and conditions used in these reactions include liver microsomes for enzymatic hydroxylation and various organic solvents for extraction and purification . The major products formed from these reactions include hydroxylated and substituted derivatives of bufotalin .
Aplicaciones Científicas De Investigación
Bufotalin has several scientific research applications, including:
Mecanismo De Acción
Bufotalin exerts its effects primarily through its interaction with the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to that of other cardiac glycosides, resulting in increased cardiac contractility. Bufotalin also induces apoptosis in cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . Additionally, bufotalin inhibits the STAT3 signaling pathway, which is involved in cancer cell proliferation and metastasis .
Comparación Con Compuestos Similares
Bufotalin is part of the bufadienolide family, which includes other compounds such as bufalin, cinobufagin, and resibufogenin . Compared to these compounds, bufotalin has unique properties, such as its specific interaction with the STAT3 signaling pathway and its potent anticancer effects . Bufalin, for example, has been shown to modulate inflammatory pathways and has been studied for its anti-inflammatory properties . Cinobufagin and resibufogenin also exhibit cardiotoxic and anticancer activities, but their mechanisms of action and therapeutic potentials differ from those of bufotalin .
Propiedades
Fórmula molecular |
C26H36O6 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17?,18?,19?,20?,21?,23?,24-,25+,26-/m0/s1 |
Clave InChI |
VOZHMAYHYHEWBW-WVKGXZLWSA-N |
SMILES isomérico |
CC(=O)OC1C[C@@]2(C3CCC4CC(CC[C@@]4(C3CC[C@@]2(C1C5=COC(=O)C=C5)C)C)O)O |
SMILES canónico |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)

![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
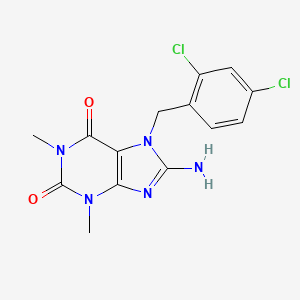
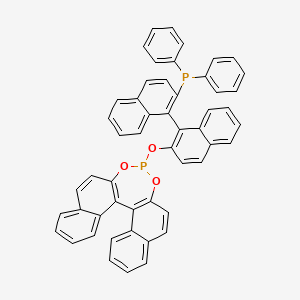
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
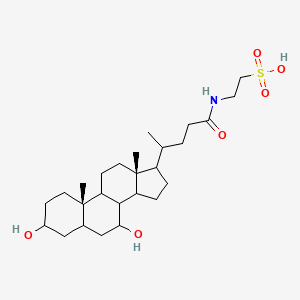
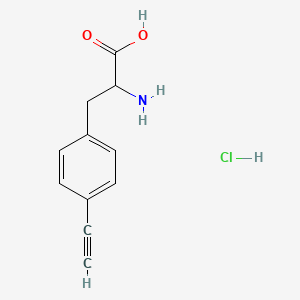
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)
